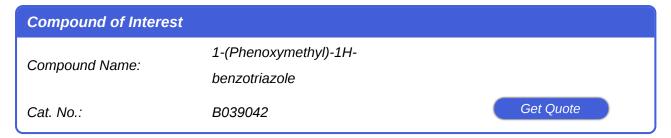


# A Comprehensive Technical Guide to 1-(Phenoxymethyl)-1H-benzotriazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **1-(Phenoxymethyl)-1H-benzotriazole**, a heterocyclic compound with applications in materials science and potential interest in medicinal chemistry. This document details its chemical and physical properties, synthesis, safety information, and known biological activities of related compounds, presented in a format tailored for research and development professionals.

## **Core Properties and CAS Number**

**1-(Phenoxymethyl)-1H-benzotriazole** is identified by the CAS Number 111198-02-8.[1] It is an unsaturated heterocyclic compound belonging to the benzotriazole family.[1]

### **Physicochemical Data**

A summary of the key physicochemical properties of **1-(Phenoxymethyl)-1H-benzotriazole** is presented in the table below for easy reference.



Property	Value	Reference(s)
CAS Number	111198-02-8	[1]
Molecular Formula	C13H11N3O	[1]
Molecular Weight	225.25 g/mol	[1]
Melting Point	68-71 °C	

## Synthesis and Experimental Protocols

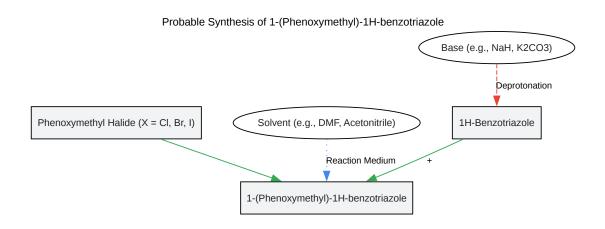
While a specific, detailed experimental protocol for the synthesis of **1-(Phenoxymethyl)-1H-benzotriazole** is not readily available in the reviewed literature, a plausible and commonly employed method for the N-alkylation of benzotriazoles is the Williamson ether synthesis.[2][3] This would involve the reaction of 1H-benzotriazole with a suitable phenoxymethyl halide, such as chloromethyl phenyl ether, in the presence of a base.

A general procedure for the synthesis of analogous 1-alkoxy-1H-benzotriazoles has been described and can be adapted. For instance, the synthesis of 1-(1-Phenylethoxy)-1H-benzo[d] [2][4][5]triazole was achieved by reacting 1-hydroxybenzotriazole tosylate (Bt-OTs) with 1-phenylethanol in the presence of DBU in anhydrous THF.

# Illustrative Synthetic Pathway (Williamson Ether Synthesis)

The following diagram illustrates a probable synthetic route for **1-(Phenoxymethyl)-1H-benzotriazole**.





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Caption: Williamson ether synthesis approach for 1-(Phenoxymethyl)-1H-benzotriazole.

## **Applications**

**1-(Phenoxymethyl)-1H-benzotriazole** and related benzotriazole derivatives are recognized for their utility as UV stabilizers. They function by absorbing ultraviolet radiation and dissipating the energy as heat, thereby protecting materials from photodegradation. This property makes them valuable additives in plastics, coatings, and adhesives to prevent discoloration and maintain structural integrity upon exposure to sunlight.

### **Biological Activities and Signaling Pathways**

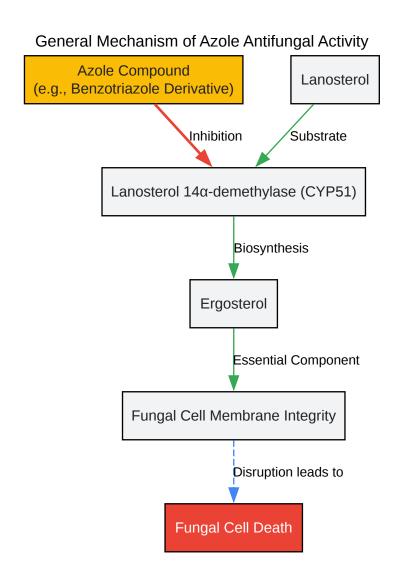
Specific biological activity data for **1-(Phenoxymethyl)-1H-benzotriazole** is limited in publicly available literature. However, the broader class of benzotriazole derivatives has been investigated for a range of pharmacological activities. Notably, chlorosubstituted phenoxyacetyl benzotriazoles, which are structurally similar, have demonstrated mild to moderate antibacterial and antifungal properties.[5] One derivative from this class also exhibited analgesic effects.[5]



The antimicrobial mechanism of azole compounds, including benzotriazoles, often involves the inhibition of lanosterol  $14\alpha$ -demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi.[6] Inhibition of this pathway disrupts the integrity of the fungal cell membrane, leading to cell death.

### **Potential Antimicrobial Signaling Pathway Inhibition**

The diagram below illustrates the general mechanism of action for azole antifungal agents.



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Caption: Inhibition of ergosterol biosynthesis by azole compounds.

### **Experimental Protocols for Biological Assays**

For researchers interested in evaluating the biological activity of **1-(Phenoxymethyl)-1H-benzotriazole**, standard experimental protocols for assessing antimicrobial and analgesic properties are provided below.

# **Antimicrobial Susceptibility Testing: Broth Microdilution Method**

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

#### Materials:

- Test compound (1-(Phenoxymethyl)-1H-benzotriazole)
- Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
- Mueller-Hinton Broth (MHB) for bacteria
- RPMI-1640 medium for fungi
- Sterile 96-well microtiter plates
- Spectrophotometer

#### Procedure:

 Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10<sup>5</sup> colony-forming units (CFU)/mL.



- Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth in the wells of a 96-well plate to obtain a range of concentrations.
- Inoculation: Add the microbial inoculum to each well containing the diluted compound.
  Include a positive control (inoculum without compound) and a negative control (broth only).
- Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
- MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

### In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

This is a common method for screening peripheral analgesic activity.[7]

Objective: To evaluate the ability of the test compound to reduce the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid in mice.

#### Materials:

- Test compound
- Acetic acid solution (e.g., 0.6% in saline)
- Male Swiss albino mice
- Standard analgesic drug (e.g., diclofenac sodium)
- Vehicle (e.g., 0.9% saline with a small amount of Tween 80)

#### Procedure:

 Animal Grouping: Divide the mice into groups: a control group (vehicle), a standard group (diclofenac sodium), and test groups (different doses of the test compound).



- Compound Administration: Administer the vehicle, standard drug, or test compound to the respective groups, typically via oral or intraperitoneal routes.
- Induction of Writhing: After a set period (e.g., 30 minutes), inject each mouse intraperitoneally with the acetic acid solution.
- Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) over a specific period (e.g., 20 minutes).
- Data Analysis: Calculate the percentage of inhibition of writhing for the standard and test groups compared to the control group.

### Safety and Handling

Based on safety data for related benzotriazole compounds, appropriate precautions should be taken when handling **1-(Phenoxymethyl)-1H-benzotriazole**. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or under a fume hood. Avoid inhalation of dust and contact with skin and eyes.

### Conclusion

**1-(Phenoxymethyl)-1H-benzotriazole** is a compound with established utility in materials science as a UV stabilizer. While specific data on its biological activities are not extensively documented, the broader family of benzotriazole derivatives shows promise in the field of medicinal chemistry, particularly as antimicrobial and analgesic agents. The experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this and related compounds. Further research is warranted to fully elucidate the synthesis, biological profile, and potential signaling pathway interactions of **1-(Phenoxymethyl)-1H-benzotriazole**.

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